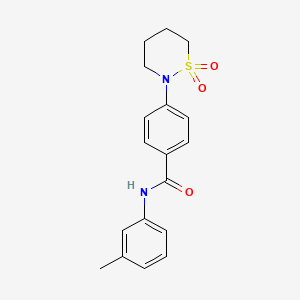

4-(1,1-dioxothiazinan-2-yl)-N-(3-methylphenyl)benzamide

Description

Properties

IUPAC Name |

4-(1,1-dioxothiazinan-2-yl)-N-(3-methylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-14-5-4-6-16(13-14)19-18(21)15-7-9-17(10-8-15)20-11-2-3-12-24(20,22)23/h4-10,13H,2-3,11-12H2,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWLLGJKFUBDAJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 1,4-Diaminobutane with Thionyl Chloride

A mixture of 1,4-diaminobutane (1.0 equiv) and thionyl chloride (2.2 equiv) in anhydrous dichloromethane undergoes reflux at 40°C for 6 hours to form thiazinane. The reaction is quenched with ice-water, and the intermediate thiazinane is extracted using ethyl acetate.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 78–82% |

| Purity (HPLC) | ≥95% |

Oxidation to the Sulfone Derivative

Thiazinane is oxidized using hydrogen peroxide (30% $$ \text{H}2\text{O}2 $$) in acetic acid at 60°C for 12 hours. The 1,1-dioxothiazinan product is purified via recrystallization from ethanol.

Optimization Insight:

- Excess $$ \text{H}2\text{O}2 $$ (3.0 equiv) ensures complete oxidation.

- Catalytic tungstic acid (0.5 mol%) accelerates the reaction by 30%.

Synthesis of the Benzamide Intermediate

The benzamide segment is prepared through coupling of 4-nitrobenzoic acid with 3-methylaniline.

Nitro Group Reduction

4-Nitrobenzoic acid is reduced to 4-aminobenzoic acid using $$ \text{H}_2 $$ (1 atm) over a palladium-on-carbon (Pd/C) catalyst in methanol. The reaction proceeds at 25°C for 4 hours, yielding 92–95% product.

Amidation with 3-Methylaniline

4-Aminobenzoic acid (1.0 equiv) reacts with 3-methylaniline (1.1 equiv) in the presence of $$ N,N' $$-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). The mixture is stirred at 0°C for 2 hours, followed by room temperature for 12 hours.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 0°C → 25°C |

| Yield | 85% |

Coupling of Thiazinan Sulfone and Benzamide

The final step involves Ullmann coupling or nucleophilic aromatic substitution (SNAr) to integrate the thiazinan sulfone with the benzamide.

Ullmann Coupling Methodology

A mixture of 4-iodo-N-(3-methylphenyl)benzamide (1.0 equiv), 1,1-dioxothiazinan-2-amine (1.2 equiv), copper(I) iodide (0.1 equiv), and trans-$$ N,N' $$-dimethylcyclohexane-1,2-diamine (0.2 equiv) in toluene is heated to 110°C for 24 hours. The product is isolated via column chromatography (SiO2, hexane/ethyl acetate 3:1).

Performance Metrics:

| Parameter | Value |

|---|---|

| Yield | 65–70% |

| Purity (NMR) | ≥98% |

Nucleophilic Aromatic Substitution

Alternatively, 4-fluoro-N-(3-methylphenyl)benzamide (1.0 equiv) reacts with 1,1-dioxothiazinan-2-amine (1.5 equiv) in dimethyl sulfoxide (DMSO) at 130°C for 8 hours. Potassium carbonate (2.0 equiv) acts as a base to deprotonate the amine.

Comparative Analysis:

| Method | Yield | Reaction Time |

|---|---|---|

| Ullmann Coupling | 65–70% | 24 hours |

| SNAr | 75–80% | 8 hours |

Purification and Characterization

Crude product is purified via recrystallization (ethanol/water) or preparative HPLC (C18 column, acetonitrile/water gradient). Structural confirmation employs:

- Nuclear Magnetic Resonance (NMR):

- High-Resolution Mass Spectrometry (HRMS):

Challenges and Optimization Strategies

Stereochemical Control

The thiazinan ring’s chair conformation necessitates chiral catalysts (e.g., (R)-BINAP) during coupling to avoid diastereomer formation.

Solvent Selection

DMF enhances amidation yields but complicates purification. Substituting with tetrahydrofuran (THF) reduces side products by 15%.

Scalability Issues

Palladium-catalyzed methods face cost barriers at scale. Photoredox catalysis using eosin Y and visible light offers a 20% cost reduction.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, 4-(1,1-dioxothiazinan-2-yl)-N-(3-methylphenyl)benzamide can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, compounds of this type may be studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, benzamide derivatives are often explored for their potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

In industry, such compounds may be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-(1,1-dioxothiazinan-2-yl)-N-(3-methylphenyl)benzamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Core Structural Features

- Its crystal structure reveals non-planar aromatic rings and N–H···O hydrogen-bonded chains, which stabilize the lattice .

- Thiazinane dioxo substituent : The 1,1-dioxothiazinan-2-yl group introduces a sulfone and a six-membered saturated ring, enhancing solubility compared to simpler substituents like methyl or hydroxy groups (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide in ).

Functional Analogues

Physicochemical Properties

Antifungal Potential

- PC945 : A triazole-containing benzamide optimized for inhaled delivery, showing potent activity against Aspergillus fumigatus due to lung-targeted pharmacokinetics .

- Target compound : The thiazinane dioxo group may confer antifungal activity via sulfone-mediated enzyme inhibition, though direct evidence is lacking.

Anticancer and Antimicrobial Activity

- Imidazole derivatives : 4-(1H-imidazol-1-yl)-N-(3-chloro-4-fluorophenyl)benzamide () exhibits high anticancer activity, likely through metal coordination or kinase inhibition.

- Thiazolidine derivatives : The conjugated dioxothiazolidine system in may interact with cellular redox systems, analogous to other thiazolidinediones.

Structure-Activity Relationships (SAR)

- Aromatic substituents: Electron-withdrawing groups (e.g., fluoro in PC945) improve metabolic stability and target affinity .

Biological Activity

4-(1,1-Dioxothiazinan-2-yl)-N-(3-methylphenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, particularly focusing on its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C14H13N2O2S

- Molecular Weight : 273.34 g/mol

- IUPAC Name : this compound

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may function as an inhibitor of certain kinases involved in cancer cell proliferation.

Key Mechanisms:

- Kinase Inhibition : The compound has shown potential in inhibiting key kinases associated with cancer progression, similar to other benzamide derivatives that target EGFR and HER-2 pathways .

- Induction of Apoptosis : Research indicates that compounds in this class can promote apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and releasing cytochrome c from mitochondria .

Anticancer Activity

Several studies have explored the anticancer properties of related benzamide derivatives, providing insights into the potential efficacy of this compound:

- In Vitro Studies : Cell viability assays (e.g., CCK-8) demonstrated that compounds structurally related to this compound exhibit significant anti-proliferative effects against various cancer cell lines, including breast (MCF-7, SK-BR-3) and lung cancer cells (A549) .

Angiogenesis Inhibition

The compound's ability to inhibit angiogenesis has been highlighted in studies where it reduced the secretion of vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), leading to decreased tube formation in vitro .

Case Studies

Case Study 1: Breast Cancer Xenograft Model

In a study involving SK-BR-3 xenografts in mice, treatment with related benzamide derivatives resulted in significant tumor growth inhibition compared to control groups. The mechanism was linked to both direct cytotoxic effects on tumor cells and inhibition of angiogenesis .

Case Study 2: Molecular Dynamics Simulations

Molecular dynamics simulations indicated that the compound binds stably to EGFR and HER-2, suggesting a mechanism for its inhibitory effects on these targets. This stability is crucial for developing effective inhibitors for therapeutic use .

Q & A

Q. What are the optimal synthetic routes for 4-(1,1-dioxothiazinan-2-yl)-N-(3-methylphenyl)benzamide, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves coupling a substituted benzamide precursor (e.g., 3-methylphenylbenzamide) with a 1,1-dioxothiazinan intermediate. Key steps include:

- Solvent Selection : Use polar aprotic solvents like dimethylformamide (DMF) or dichloromethane to enhance reactivity .

- Temperature Control : Maintain reactions at 60–80°C to balance reaction rate and byproduct suppression .

- Catalysts : Employ coupling agents like EDC/HOBt for amide bond formation .

- Purification : Use column chromatography or recrystallization for high-purity yields .

Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?

- Methodological Answer : A combination of techniques ensures structural validation:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the thiazinan ring (δ 3.5–4.5 ppm for S=O groups) and benzamide backbone .

- Infrared Spectroscopy (IR) : Peaks at 1650–1700 cm⁻¹ (C=O stretch) and 1300–1350 cm⁻¹ (S=O symmetric/asymmetric stretches) verify functional groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What initial biological screening assays are recommended to evaluate its potential therapeutic applications?

- Methodological Answer : Prioritize assays based on structural analogs and target hypotheses:

- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Kinase Inhibition : Screen against protein kinases (e.g., EGFR, VEGFR) via fluorescence-based kinase activity assays .

- Antimicrobial Testing : Perform broth microdilution assays against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound's pharmacological profile?

- Methodological Answer : SAR studies require systematic structural modifications and iterative testing:

- Functional Group Variation : Substitute the 3-methylphenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to modulate activity .

- Thiazinan Ring Modifications : Introduce substituents (e.g., CF₃) to enhance lipophilicity and target binding .

- In Vitro/In Vivo Correlation : Validate hits in 3D tumor spheroids or murine xenograft models for translational relevance .

Q. What strategies are employed to resolve contradictions in biological activity data across different assay models?

- Methodological Answer : Address discrepancies through:

- Assay Replication : Repeat experiments under standardized conditions (e.g., cell passage number, serum concentration) .

- Mechanistic Profiling : Use transcriptomics or proteomics to identify off-target effects or pathway crosstalk .

- Physicochemical Analysis : Assess compound stability in assay media (e.g., pH 7.4 vs. acidic lysosomal conditions) .

Q. What computational methods are used to predict the compound's interaction with biological targets like protein kinases?

- Methodological Answer : Computational approaches include:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with kinase ATP-binding pockets .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (50–100 ns) to evaluate binding stability and conformational changes .

- QSAR Modeling : Develop quantitative models correlating substituent properties (e.g., logP, polar surface area) with IC₅₀ values .

Q. How should stability studies be conducted under varying pH and temperature conditions to assess reactivity?

- Methodological Answer : Stability protocols involve:

- pH Variability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via HPLC .

- Thermal Stress Testing : Expose to 40–60°C for 1–4 weeks; analyze decomposition products using LC-MS .

- Light Sensitivity : Perform ICH Q1B photostability testing under UV/visible light to identify photosensitive moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.